molecular formula C10H9BrO4 B1588907 Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate CAS No. 36256-45-8

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

Cat. No.: B1588907
CAS No.: 36256-45-8
M. Wt: 273.08 g/mol
InChI Key: YRPHNSODVHXAOP-UHFFFAOYSA-N
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Description

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate ( 36256-45-8) is a high-value chemical intermediate extensively used in scientific research and pharmaceutical development. With a molecular formula of C 10 H 9 BrO 4 and a molecular weight of 273.08 g/mol, this compound serves a critical role in organic synthesis . Its primary research application is as a key building block in the synthesis of active pharmaceutical ingredients (APIs), most notably as a salbutamol (albuterol) intermediate for Abbreviated New Drug Application (ANDA) and commercial production purposes . Beyond its principal use, this methyl 5-acetyl-2-hydroxybenzoate derivative is a versatile precursor for designing novel compounds with potential biological activity. Literature indicates that related derivatives have been investigated for a range of pharmacological effects, including antiulcer and antihypertensive properties, as well as for their potential as PDE5 inhibitors . The presence of both a bromoacetyl group and a hydroxybenzoate ester in its structure provides two distinct reactive sites, making it a versatile substrate for nucleophilic substitution and further functionalization in medicinal chemistry campaigns . This product is offered as a reference standard and is suitable for analytical method development (AMV) and Quality Control (QC) applications . It is supplied with detailed characterization data compliant with regulatory guidelines. Traceability against pharmacopeial standards (USP/EP) can be provided based on feasibility. The compound has a calculated density of 1.601 g/cm³ and a melting point of 91-92 °C . Handling and Safety: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals . Please refer to the Safety Data Sheet for detailed handling information. The GHS hazard statements include H314 (Causes severe skin burns and eye damage) and H290 (May be corrosive to metals) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPHNSODVHXAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469286
Record name Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36256-45-8
Record name Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 5 2 Bromoacetyl 2 Hydroxybenzoate

Established Synthetic Pathways for Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

Traditional synthetic routes to this compound primarily rely on the functionalization of pre-existing salicylate (B1505791) or acetylbenzoate scaffolds. These methods include direct bromination of an acetyl precursor and Friedel-Crafts acylation.

A primary and direct method for preparing this compound is the α-bromination of its precursor, Methyl 5-acetyl-2-hydroxybenzoate. This type of reaction involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) with a bromine atom. libretexts.orglibretexts.org The reaction typically proceeds via an acid-catalyzed enol intermediate, which then acts as a nucleophile to attack an electrophilic bromine source like molecular bromine (Br₂). libretexts.orgmasterorganicchemistry.com For instance, a related compound, methyl 5-(2-bromoacetyl)-2-methoxybenzoate, is synthesized by dissolving the ketone precursor in chloroform (B151607) and adding a solution of bromine, also in chloroform. prepchem.com

Another established pathway involves the direct synthesis from methyl salicylate via a Friedel-Crafts acylation reaction. google.com In this one-pot synthesis, methyl salicylate is reacted with a 2-bromoacetyl halide (such as 2-bromoacetyl bromide or 2-bromoacetyl chloride) in the presence of a Lewis acid catalyst. google.com This method directly introduces the bromoacetyl group onto the aromatic ring of the methyl salicylate.

To achieve greater selectivity and avoid potential side reactions involving the acidic phenolic hydroxyl group, a multi-step strategy involving protection, bromination, and deprotection can be employed. A common protecting group for the hydroxyl function is benzyl (B1604629). google.comgoogle.com

The synthesis proceeds in the following sequence:

Benzylation: The phenolic hydroxyl group of Methyl 5-acetyl-2-hydroxybenzoate is protected by reacting it with benzyl chloride in the presence of a base (e.g., potassium carbonate) and a suitable catalyst. This reaction yields Methyl 5-acetyl-2-(benzyloxy)benzoate. google.comgoogle.com

Bromination: The intermediate, now with its hydroxyl group protected, undergoes α-bromination of the acetyl group. This is achieved using a suitable brominating agent in the presence of an acid catalyst to yield Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. google.comgoogle.com

Deprotection (if required): The benzyl group can subsequently be removed to regenerate the free hydroxyl group, although for many applications the protected form is used directly in the next synthetic step.

This protection strategy ensures that the bromination occurs specifically at the desired α-position of the acetyl group without interference from the phenolic -OH.

The success of synthesizing this compound is highly dependent on the specific reaction conditions and the choice of catalyst.

For the Friedel-Crafts acylation of methyl salicylate, various Lewis acids can be used as catalysts. A patent describes using aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) in solvents like dichloromethane (B109758) or a mixture of dichloromethane and nitromethane. google.com The reaction is typically run at reflux for several hours to ensure completion. The yield can be quite high, with reported yields of up to 93.2% when using aluminum trichloride in dichloromethane. google.com

In the direct α-bromination of ketones, the reaction is often catalyzed by an acid. libretexts.orglibretexts.org A common system involves using bromine (Br₂) in acetic acid. libretexts.orglibretexts.org Another method uses dioxane dibromide in dioxane and diethyl ether, which can yield the product in around 2 hours with a 76% yield. lookchem.com For the bromination of the protected intermediate, Methyl 5-acetyl-2-(benzyloxy)benzoate, an acid catalyst is also employed. google.com

The table below summarizes typical reaction conditions for these established pathways.

Synthetic Method Precursor Reagents & Catalysts Solvent Conditions Yield Reference
Friedel-Crafts AcylationMethyl salicylate2-Bromoacetyl bromide, Aluminum trichloride (AlCl₃)DichloromethaneReflux, 14h93.2% google.com
Friedel-Crafts AcylationMethyl salicylate2-Bromoacetyl bromide, Boron trifluoride etherateDichloromethaneReflux, 14h85.1% google.com
Direct BrominationMethyl 5-acetyl-2-hydroxybenzoateDioxane dibromideDioxane, Diethyl ether2 hours76% lookchem.com
Benzylation & BrominationMethyl 5-acetyl-2-hydroxybenzoate1. Benzyl chloride, K₂CO₃; 2. Brominating agent, Acid catalystPolar solvent-- google.comgoogle.com

Exploration of Advanced Synthetic Strategies for this compound and its Analogues

While traditional methods are effective, modern organic synthesis seeks more efficient, versatile, and stereocontrolled strategies. Research into advanced synthetic methods applicable to α-bromo ketones is ongoing, focusing on multicomponent reactions and enantioselective catalysis.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in efficiency and complexity generation. The Asinger reaction and its variants are notable MCRs that can incorporate α-halo ketones. nih.gov

In a modified four-component Asinger reaction, an α-bromo ketone can be reacted with sodium hydrosulfide (B80085) (NaSH) in situ to generate an α-mercaptoketone. This intermediate then reacts with an aldehyde or another ketone and ammonia (B1221849) to produce a 3-thiazoline, a valuable heterocyclic scaffold. nih.gov This strategy demonstrates how an α-bromo ketone, like this compound, could be used as a starting material in a convergent synthesis to rapidly build molecular complexity.

The development of methods to produce chiral compounds is a cornerstone of modern pharmaceutical and materials science. For α-bromo ketones, catalytic enantioselective synthesis often focuses on the transformation of a racemic mixture (an equal mixture of both enantiomers) into a single, desired enantiomer.

A significant advancement in this area is the use of phase-transfer catalysis for the kinetic resolution of racemic α-bromo ketones. organic-chemistry.orgacs.orgnih.gov In this approach, a chiral quaternary ammonium (B1175870) salt, derived from natural alkaloids like cinchonidine, acts as a recoverable catalyst. acs.orgnih.gov This catalyst facilitates the reaction of the racemic α-bromo ketone with a nucleophile (such as sodium azide (B81097) to form an α-azido ketone) in a biphasic system (e.g., fluorobenzene-water). organic-chemistry.orgacs.org The chiral catalyst preferentially reacts with one enantiomer of the α-bromo ketone, allowing for the separation of the unreacted, enantiomerically-enriched α-bromo ketone and the newly formed chiral product. organic-chemistry.org This method has been shown to achieve high enantioselectivity (up to 97.5:2.5) and is applicable to a wide range of nucleophiles, enabling the synthesis of various chiral α-substituted ketones. organic-chemistry.orgacs.org

Photochemical Reactions and Bromine Shifts in Related Alpha-Bromo Ketones

The photochemistry of α-bromo ketones, a class of compounds to which this compound belongs, is characterized by the photoinduced cleavage of the carbon-bromine bond. This process typically occurs upon irradiation and leads to a variety of chemical transformations.

The fundamental photochemical reaction for α-bromo ketones is the homolysis of the C-Br bond, which generates a radical pair. researchgate.net The subsequent fate of these radicals dictates the final product distribution. In the case of several bromophenyl alkyl ketones, photoinduced radical cleavage of the bromine atom results in acylphenyl radicals. acs.org These can be trapped by solvents or added thiols to yield dehalogenated ketones. acs.org The efficiency of this cleavage can be influenced by solvent viscosity, with higher viscosity leading to increased recoupling of the radical pair, thus competing with their diffusion apart. acs.org

A significant photochemical transformation observed in related α-bromopropiophenones is a 1,2-bromine shift. researchgate.net The photolysis of these compounds can lead to the formation of β-bromopropiophenones. researchgate.net This reaction is proposed to proceed through the initial C-Br bond homolysis to form a radical pair, which is followed by disproportionation and a conjugate addition of the resulting hydrogen bromide (HBr) to an α,β-unsaturated ketone intermediate. researchgate.net The product selectivity of this 1,2-Br shift is enhanced when the reaction is conducted in a neat or solid state. researchgate.net

Furthermore, irradiation of α-bromopropiophenones in the presence of N-bromosuccinimide (NBS) can result in the formation of α,β-dibromopropiophenones, a reaction considered a photoinduced β-bromination. researchgate.net The proposed mechanism involves a series of steps:

Photoinduced C–Br bond cleavage. researchgate.net

Elimination of HBr to form an α,β-unsaturated ketone intermediate. researchgate.net

Addition of Br₂, which is formed from the reaction between HBr and NBS. researchgate.net

The presence of substituents on the aromatic ring can influence these photochemical reactions. For instance, o-bromo ketones can exhibit unusual behavior. acs.org o-Bromobenzophenone is noted to be significantly more reactive than its meta and para isomers, which may be due to direct interaction between the bromine atom and the carbonyl group. acs.org An ortho-hydroxy substituent, such as the one present in this compound, has been noted to affect the photochemistry of 2-bromo-1-phenylalkan-1-ones, potentially leading to remote bromine atom shift reactions. researchgate.net

Table 1: Mechanistic Steps in Photochemical Reactions of Related α-Bromo Ketones

Step Description Intermediate/Product Reference
Initiation Photoinduced homolysis of the C-Br bond upon irradiation. Radical pair (Acylphenyl radical and Bromine radical) researchgate.net
1,2-Br Shift Disproportionation of the radical pair and conjugate addition of HBr. β-bromopropiophenone, α,β-unsaturated ketone researchgate.net
β-Bromination Reaction with NBS following C-Br cleavage and HBr elimination. α,β-dibromopropiophenone researchgate.net
Dehalogenation Trapping of the acylphenyl radical by solvents or thiols. Dehalogenated ketone acs.org

Chemical Reactivity of the Alpha-Bromo Ketone Moiety in this compound

The alpha-bromo ketone moiety is a key functional group that dictates the chemical reactivity of this compound. This group is a versatile intermediate in organic synthesis, primarily due to the electrophilic nature of the α-carbon and the ability of the bromine atom to act as a good leaving group.

The α-halogenation of ketones, the process by which this moiety is typically introduced, is a classic α-substitution reaction. libretexts.org Under acidic conditions, the reaction proceeds through the acid-catalyzed formation of an enol intermediate. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which facilitates tautomerization to the enol form. libretexts.org This enol is the active nucleophile that attacks the electrophilic halogen (e.g., Br₂). libretexts.orgmasterorganicchemistry.com Subsequent deprotonation yields the α-bromo ketone. libretexts.org

Kinetic studies have provided strong evidence for this mechanism. The rates of chlorination, bromination, and iodination of acetone (B3395972) under acidic conditions were found to be identical and first-order with respect to the ketone and the acid catalyst, but independent of the halogen concentration. libretexts.orglibretexts.org This indicates that the rate-determining step is the formation of the enol, and the halogen is involved in a subsequent fast step. libretexts.orglibretexts.org

The α-bromo ketone moiety in compounds like this compound is highly susceptible to nucleophilic attack at the α-carbon. This reactivity allows for the introduction of a wide range of functional groups. A synthetically useful transformation of α-bromo ketones is their conversion to α,β-unsaturated carbonyl compounds. libretexts.orglibretexts.org This is typically achieved through dehydrobromination by treatment with a base, often a sterically hindered one like pyridine (B92270), to promote an E2 elimination reaction. libretexts.orglibretexts.org This elimination creates a C=C double bond conjugated with the carbonyl group, a valuable structural motif in many organic molecules. libretexts.org

Table 2: Key Reactions of the α-Bromo Ketone Moiety

Reaction Type Reagents Product Type Mechanism Reference
α-Halogenation Br₂, Acid Catalyst (e.g., HBr, AcOH) α-Bromo Ketone Acid-catalyzed enol formation libretexts.orgmasterorganicchemistry.com
Dehydrobromination Pyridine, Heat α,β-Unsaturated Ketone E2 Elimination libretexts.orglibretexts.org
Nucleophilic Substitution Various Nucleophiles Substituted Ketone SN2 Reaction N/A

Derivatization Chemistry and Functional Group Interconversions of this compound

The chemical reactivity of the α-bromo ketone group makes this compound a valuable precursor for the synthesis of a variety of derivatives. The functional group interconversions primarily exploit the electrophilic character of the carbon bearing the bromine atom.

One of the key synthetic applications of α-bromo ketones is in the construction of heterocyclic ring systems. The α-bromo ketone can react with various dinucleophiles to form five- or six-membered rings. For example, reaction with a thioamide or thiourea (B124793) can lead to the formation of thiazole (B1198619) derivatives, a common core in many biologically active compounds. Similarly, reactions with amidines or hydrazines can yield imidazole (B134444) or pyrazine (B50134) derivatives, respectively.

A notable example of derivatization is the use of a related compound, methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, as an intermediate in the synthesis of Salmeterol, a long-acting β2 adrenergic receptor agonist. In a patented process, methyl 5-acetyl-2-hydroxybenzoate is first benzylated and then brominated to give the α-bromo ketone intermediate. This intermediate then undergoes further transformations to build the final Salmeterol structure. This highlights the industrial importance of this class of compounds as building blocks.

The α-bromo ketone functionality can also be converted to other functional groups. For instance, displacement of the bromide with an acetate (B1210297) ion, followed by hydrolysis, would yield an α-hydroxy ketone. Reaction with sodium azide would produce an α-azido ketone, which can be subsequently reduced to an α-amino ketone, a precursor for various amino-alcohols and other nitrogen-containing compounds.

Furthermore, the α-bromo ketone can be used in the Reformatsky reaction, where treatment with zinc dust and an aldehyde or ketone leads to the formation of β-hydroxy ketones. These functional group interconversions demonstrate the synthetic utility of this compound as a versatile starting material for creating more complex molecules.

Table 3: Potential Derivatizations of this compound

Reagent(s) Resulting Functional Group Class of Product
Thioamide / Thiourea Thiazole ring Heterocycle
Amidine / Guanidine Imidazole ring Heterocycle
1. Sodium Azide, 2. Reduction α-Amino ketone Amino ketone
1. Sodium Acetate, 2. Hydrolysis α-Hydroxy ketone Hydroxy ketone
Zinc, Aldehyde/Ketone β-Hydroxy ketone β-Hydroxy ketone

Advanced Spectroscopic Characterization and Analytical Techniques in Methyl 5 2 Bromoacetyl 2 Hydroxybenzoate Research

High-Resolution Structural Elucidation Methods for Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

The definitive characterization of this compound, a compound with the molecular formula C₁₀H₉BrO₄, relies on a suite of advanced spectroscopic techniques. These methods provide unambiguous evidence of its covalent structure, functional group arrangement, and three-dimensional architecture in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, HSQC, HMBC, HMQC) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity of this compound in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) spectra allows for a complete and unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, six distinct signals are expected, with an integration ratio corresponding to the number of protons in each environment. The aromatic region would show complex splitting patterns for the three protons on the benzene (B151609) ring due to their coupling with each other. A sharp singlet would correspond to the three protons of the methyl ester group, while another singlet would arise from the two protons of the bromoacetyl moiety. A broad singlet, often exchangeable with D₂O, is characteristic of the phenolic hydroxyl proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to its ten carbon atoms. Key signals include two downfield resonances for the ketone and ester carbonyl carbons, six signals in the aromatic region, one signal for the methylene (B1212753) carbon attached to bromine, and one for the methyl ester carbon.

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for confirming the structural assignments by showing correlations between nuclei.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. This technique would definitively link the proton signals for the methyl ester and the bromoacetyl methylene group to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular fragments. For instance, HMBC would show a correlation from the methylene protons (-CH₂Br) to the ketone carbonyl carbon and the adjacent aromatic carbon (C5), confirming the position of the bromoacetyl group. Similarly, correlations between the methyl ester protons and the ester carbonyl carbon would be observed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and substitution patterns.

Atom Position¹H Chemical Shift (ppm, multiplicity)¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton → Carbon)
-OC H₃~3.9 (s, 3H)~52Ester C=O
-C H₂Br~4.7 (s, 2H)~35Ketone C=O, Aromatic C5
Phenolic OH ~10-11 (br s, 1H)-Aromatic C1, Aromatic C2
Aromatic H 3~7.1 (d)~118Aromatic C1, Aromatic C2, Aromatic C4, Aromatic C5
Aromatic H 4~8.2 (dd)~131Aromatic C2, Aromatic C3, Aromatic C5, Aromatic C6
Aromatic H 6~8.5 (d)~138Aromatic C1, Aromatic C2, Aromatic C4, Aromatic C5, Ketone C=O
Aromatic C 1-OH-~161-
Aromatic C 2-COOCH₃-~115-
Aromatic C 3-~118-
Aromatic C 4-~131-
Aromatic C 5-COCH₂Br-~130-
Aromatic C 6-~138-
Ester C =O-~169-
Ketone C =O-~190-

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display several key absorption bands. A broad band in the region of 3200-2800 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded phenolic hydroxyl group. Two distinct and strong peaks in the carbonyl region, typically around 1720-1680 cm⁻¹, would correspond to the C=O stretching vibrations of the ester and the aryl ketone, respectively. The region from 1600-1450 cm⁻¹ would show absorptions for the aromatic C=C stretching, while C-O stretching bands for the ester and phenol (B47542) would appear between 1300-1100 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretching vibrations are also Raman active, though typically weaker than in the IR spectrum. The symmetric stretching of the C-Br bond would also be observable.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectrum
Phenolic HydroxylO-H Stretch (H-bonded)3200 - 2800 (broad)FT-IR
Ketone CarbonylC=O Stretch~1685FT-IR
Ester CarbonylC=O Stretch~1710FT-IR
Aromatic RingC=C Stretch1600 - 1450FT-IR/Raman
Ester C-OC-O Stretch1300 - 1200FT-IR
Phenol C-OC-O Stretch~1150FT-IR
BromoalkaneC-Br Stretch700 - 500FT-IR/Raman

High-Resolution Mass Spectrometry (HRMS, ESI-MS, LC-MS) for Molecular Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and assessing the purity of the synthesized compound.

HRMS and Molecular Formula Confirmation: HRMS provides an extremely accurate mass measurement of the parent ion. The monoisotopic mass of this compound (C₁₀H₉BrO₄) is 271.9684 g/mol . HRMS analysis would yield a mass value very close to this theoretical value (typically within 5 ppm), which confirms the elemental composition and rules out other potential formulas. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), which shows two peaks of nearly equal intensity separated by 2 mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would typically generate the protonated molecule, [M+H]⁺, allowing for the determination of the molecular weight.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS. An LC-MS analysis would demonstrate the purity of the compound, showing a single major peak in the chromatogram at a specific retention time, with the mass spectrum of that peak corresponding to the target molecule.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

For example, the crystal structure of the related Methyl 5-bromo-2-hydroxybenzoate (B13816698) shows that molecules are linked by O-H···O hydrogen bonds, forming chains in the crystal lattice. Additionally, very weak π-π stacking interactions between the benzene rings contribute to the crystal packing. In another analogue, Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, the molecule is largely planar, and the crystal structure is stabilized by weak C-H···O interactions. Based on these analogs, it can be inferred that the crystal structure of this compound would be characterized by:

Hydrogen Bonding: Strong intermolecular O-H···O hydrogen bonds between the phenolic hydroxyl group of one molecule and a carbonyl oxygen (likely the ketone) of an adjacent molecule, forming chains or dimers.

Molecular Planarity: The substituted benzene ring system is expected to be largely planar.

Intermolecular Interactions: Weak C-H···O and potentially π-π stacking interactions would further stabilize the crystal packing arrangement.

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the analysis of complex mixtures and the characterization of specific components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and thermally stable compounds. While related, more volatile compounds like Methyl 5-bromosalicylate can be analyzed by GC-MS, the direct analysis of this compound may be challenging due to its higher molecular weight and the presence of a polar phenolic hydroxyl group, which can lead to poor peak shape and thermal degradation in the GC injector or column.

To overcome these limitations, a common strategy is chemical derivatization. The active hydrogen of the phenolic hydroxyl group can be replaced with a non-polar group, such as a trimethylsilyl (B98337) (TMS) group, by reacting the analyte with a silylating agent (e.g., BSTFA). This derivatization process increases the volatility and thermal stability of the compound, making it amenable to GC-MS analysis. The resulting TMS-ether derivative would exhibit a sharp, symmetrical peak in the gas chromatogram. The mass spectrometer then provides a fragmentation pattern for the derivatized molecule, which can be used for definitive identification and structural confirmation. This approach is highly effective for quantifying the compound and identifying any volatile impurities or related substances.

Computational Chemistry and Theoretical Studies on Methyl 5 2 Bromoacetyl 2 Hydroxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and inherent reactivity of molecules. For Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, these calculations can elucidate its stability, preferred conformation, and sites susceptible to chemical attack.

While specific Density Functional Theory (DFT) studies on this compound are not extensively available in the reviewed literature, the application of this method to closely related salicylate (B1505791) derivatives provides a strong inferential basis for its potential properties. DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule.

For a related compound, methyl 4-hydroxybenzoate, DFT calculations have been performed using the B3LYP functional with a 6-311G(d,p) basis set to determine its optimized geometry and vibrational frequencies. nih.gov Similar calculations on other salicylates have helped in understanding their structural parameters and electronic properties. researchgate.net For this compound, a DFT study would likely reveal a nearly planar benzene (B151609) ring, with the bromoacetyl and methyl ester groups potentially exhibiting some rotation. The intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl, a common feature in salicylates, would also be a key feature to investigate. scispace.com

Table 1: Representative Data from a Hypothetical DFT Calculation on this compound

ParameterPredicted Value
Total EnergyValue in Hartrees
Dipole MomentValue in Debye
Key Bond Length (C=O of acetyl)~1.2 Å
Key Bond Length (C-Br)~1.9 Å
Key Bond Angle (C-C-O of acetyl)~120°

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation. Specific experimental or calculated data for the title compound is not available in the reviewed literature.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. While no specific NBO analysis for this compound has been reported, studies on similar aromatic compounds demonstrate its utility. malayajournal.org

An NBO analysis of this compound would be expected to quantify the strength of the intramolecular hydrogen bond between the phenolic hydroxyl group and the ester carbonyl. It would also reveal the delocalization of electron density from the oxygen lone pairs into the aromatic ring and the carbonyl groups, which influences the molecule's reactivity. The presence of the electron-withdrawing bromoacetyl group would significantly impact the charge distribution across the molecule.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. malayajournal.org For related salicylate derivatives, HOMO-LUMO analysis has been used to explain their electronic properties and reactivity. nih.govmalayajournal.org

For this compound, the HOMO would likely be localized on the electron-rich phenol (B47542) ring and the hydroxyl group, while the LUMO would be centered on the electron-deficient bromoacetyl and ester carbonyl groups. A small HOMO-LUMO gap would suggest higher reactivity.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. The MEP map for this compound would likely show negative potential (red and yellow regions) around the carbonyl oxygen and bromine atoms, indicating sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydroxyl hydrogen, indicating sites for nucleophilic attack. malayajournal.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the conformational flexibility of molecules and their interactions with biological targets. These methods are invaluable in drug discovery and materials science.

A thorough search of the scientific literature did not yield any specific studies on the molecular modeling or dynamics simulations of this compound. Such studies would be beneficial to understand its conformational landscape and to explore its potential as a ligand for various proteins, given that related salicylates are known to have diverse biological activities. nih.gov

In Silico Prediction of Activity Spectra and Pharmacotherapeutic Potential (PASS)

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the biological activity profile of a compound based on its chemical structure. This can help in identifying potential therapeutic applications and guiding further experimental research.

There are no available PASS prediction results for this compound in the reviewed literature. A PASS analysis could potentially uncover novel biological activities for this compound, given the broad spectrum of activities observed for other salicylate derivatives. nih.gov

Integration of Computational Tools in Guiding Synthetic Design and Optimizing Reaction Outcomes

Computational tools are increasingly being integrated into the process of chemical synthesis to design more efficient reaction pathways and to optimize reaction conditions. This can involve predicting reaction mechanisms, transition states, and potential byproducts.

While the synthesis of this compound can be achieved through the bromination of methyl 5-acetyl-2-hydroxybenzoate, there is no specific mention in the literature of the use of computational tools to guide this synthesis or optimize the reaction outcomes. nih.gov Theoretical calculations could, for example, be used to study the mechanism of the bromination reaction and to identify conditions that would maximize the yield of the desired product while minimizing the formation of impurities.

Medicinal Chemistry and Biological Activity Investigations of Methyl 5 2 Bromoacetyl 2 Hydroxybenzoate and Its Derivatives

Role as a Key Synthetic Intermediate in Drug Discovery

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate is a valuable intermediate in medicinal chemistry due to its capacity to undergo various chemical transformations, leading to the development of compounds for treating a wide array of conditions. The reactivity of the α-bromo ketone function allows for the introduction of different pharmacophores, enabling the synthesis of novel therapeutic agents.

This compound and its immediate precursors are important intermediates in the synthesis of compounds that may exhibit inhibitory effects on Phosphodiesterase 5 (PDE5). nih.govnih.gov PDE5 is an enzyme that breaks down cyclic guanosine (B1672433) monophosphate (cGMP), a key signaling molecule in various physiological processes. mdpi.comnih.gov By hydrolyzing cGMP to its inactive form, 5'-GMP, PDE5 mediates the contraction of vascular smooth muscle. mdpi.comnih.gov

Inhibition of PDE5 leads to an increase in intracellular cGMP levels, which in turn promotes smooth muscle relaxation and vasodilation. nih.govnih.gov This mechanism is the foundation for the therapeutic use of PDE5 inhibitors. While primarily known for the treatment of erectile dysfunction, the vasodilatory effects of PDE5 inhibitors have led to their application in other medical fields. nih.govnih.gov

The scaffold of this compound is utilized in the creation of potential anti-inflammatory and anticancer agents. The compound, also known as 3-Carbomethoxy-4-hydroxy-α-bromoacetophenone, can be used to synthesize carboxyarylindoles and benzofurans, which have been investigated as nonsteroidal anti-inflammatory drugs (NSAIDs). cymitquimica.com

Research has shown that derivatives of the core 2-hydroxybenzoic acid (salicylate) structure are widely explored for these therapeutic areas.

Anti-inflammatory Agents: Studies on new methyl salicylate (B1505791) derivatives bearing a piperazine (B1678402) moiety have demonstrated potent anti-inflammatory activities, in some cases comparable to standard drugs like indomethacin. nih.govresearchgate.net These compounds have been shown to reduce the release of pro-inflammatory cytokines. researchgate.net Furthermore, derivatives of 5-acetamido-2-hydroxy benzoic acid have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, a key target in inflammation. mdpi.com

Anticancer Agents: Synthesized derivatives of natural bromophenols have shown potential anticancer activity, inducing apoptosis in leukemia cells. mdpi.com The broader family of hydroxybenzoic acid derivatives has been linked to antitumor effects through the modulation of key signaling pathways. mdpi.com Additionally, isatin (B1672199) derivatives, which can be synthesized through multi-step processes, have shown significant cytotoxic activity against various tumor cells by inducing apoptosis through the mitochondrial pathway. nih.gov

Derivatives of methyl 5-acetyl-2-hydroxybenzoate, a direct precursor to the title compound, have reported antiulcer and antihypertensive activities. nih.gov The development of PDE5 inhibitors from this intermediate directly connects to antihypertensive applications. nih.govnih.gov The inhibition of PDE5 causes vascular relaxation, which can lead to a reduction in systemic blood pressure, making these inhibitors useful as antihypertensive agents. nih.govnih.gov

Table 1: Synthetic Applications of this compound and its Derivatives

Therapeutic Area Target Compound Class Rationale / Mechanism References
PDE5 Inhibition Pyridazinones, Pyrazolopyridines Inhibition of cGMP hydrolysis, leading to vasodilation. nih.govnih.govnih.gov
Anti-inflammatory Carboxyarylindoles, Benzofurans, Piperazine derivatives Inhibition of inflammatory mediators like COX-2, TNF-α, and IL-6. cymitquimica.comnih.govresearchgate.netmdpi.com
Anticancer Bromophenol derivatives, Isatin derivatives Induction of apoptosis in cancer cells, modulation of survival pathways. mdpi.commdpi.comnih.gov
Antihypertensive PDE5 Inhibitors Systemic vasodilation through increased cGMP levels. nih.govnih.govnih.gov
Antiulcer Salicylate Derivatives Specific mechanisms under investigation. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the molecular interactions of compounds derived from this compound is crucial for optimizing their therapeutic potential. Research has focused on identifying their biological targets and clarifying their effects on cellular pathways.

Derivatives of the 2-hydroxybenzoic acid scaffold have been shown to interact with a range of biological targets, which explains their diverse pharmacological activities.

Phosphodiesterases (PDEs): The most prominent target is PDE5, which is inhibited to produce vasodilatory effects. nih.govnih.gov Related research has also developed selective inhibitors for other PDE isoforms, such as PDE4, which are pursued for anti-inflammatory effects. nih.gov

Enzymes in Inflammatory Pathways: Cyclooxygenase-2 (COX-2) is a key target for anti-inflammatory derivatives. nih.govnih.gov COX-2 is an inducible enzyme responsible for producing prostaglandins (B1171923) during inflammation. nih.gov

Sirtuins: Derivatives of 2-hydroxybenzoic acid have been identified as novel, selective inhibitors of SIRT5, a sirtuin deacetylase involved in regulating metabolic pathways. nih.gov

Kinases and Signaling Proteins: The anti-inflammatory and antitumor effects of related hydroxybenzoic acid derivatives have been linked to the modulation of signaling pathways involving PI3K/Akt, MAPK3, and STAT3. mdpi.com Further studies have shown that derivatives can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and prevent the nuclear translocation of NF-κB p65. nih.gov

Toll-Like Receptors (TLRs): Some brominated hydroxybenzoate derivatives have been found to regulate TLR pathways, including TLR3 and TLR4, and associated downstream proteins like MyD88 and TRAF6. mdpi.com

The interaction of these derivatives with their molecular targets triggers changes in critical cellular pathways.

Inflammation Pathways: A primary mechanism for the anti-inflammatory effects of these derivatives is the inhibition of the NF-κB signaling pathway. nih.govmdpi.com By preventing the activation and nuclear translocation of NF-κB, these compounds block the transcription of numerous pro-inflammatory genes. nih.gov This leads to a significant reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. nih.govnih.govmdpi.com The modulation of TLR and MAPK signaling cascades also contributes significantly to their anti-inflammatory profile. nih.govmdpi.com

Acetylation/Deacetylation Processes: The discovery of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors highlights their role in modulating post-translational modifications. nih.gov SIRT5 is a NAD+-dependent protein deacylase that removes succinyl, malonyl, and glutaryl groups from target proteins, playing a key role in mitochondrial metabolism and other cellular processes. nih.gov Inhibition of SIRT5 by these compounds represents a promising strategy for developing treatments for metabolic diseases and cancer. nih.gov

Table 2: Molecular Mechanisms of this compound Derivatives

Mechanism Category Identified Target(s) Affected Pathway(s) Therapeutic Implication References
Enzyme Inhibition PDE5, PDE4, COX-2 cGMP signaling, Prostaglandin synthesis Vasodilation, Anti-inflammation nih.govnih.govnih.govnih.gov
Signal Transduction Modulation NF-κB, MAPKs, PI3K/Akt, STAT3, TLRs NF-κB signaling, MAPK pathway, PI3K/Akt pathway, TLR signaling Anti-inflammation, Anticancer mdpi.comnih.govmdpi.com
Post-Translational Modification SIRT5 Protein deacetylation/desuccinylation Metabolic disease, Cancer nih.gov

Structural Biology Approaches (e.g., Crystallography, Proteomics) to Understand Ligand-Target Interactions

Structural biology provides a foundational understanding of how small molecules like this compound and its analogues interact with their biological targets at an atomic level. The primary techniques employed in this field, particularly for sirtuin inhibitors, are X-ray crystallography and computational modeling, which illuminate the precise binding modes and key molecular interactions that drive inhibitory activity.

X-ray crystallography has been instrumental in elucidating the binding mechanisms of inhibitors within the active sites of various sirtuin isoforms. nih.govnih.gov Although a co-crystal structure of this compound with its target is not publicly available, numerous structures of sirtuins complexed with related inhibitors have been resolved. nih.govnih.gov For instance, co-crystal structures of inhibitors with human and zebrafish Sirtuin 5 (SIRT5) have provided critical insights that are applicable to the hydroxybenzoate scaffold. nih.gov These studies reveal that the inhibitor binding site is a conserved channel. Key interactions often involve specific residues such as Tyr102 and Arg105 in the substrate-binding pocket of SIRT5. nih.govnih.gov

Molecular docking studies, guided by existing crystal structures like SIRT5 (PDB ID: 2NYR), serve as a powerful computational alternative to predict these interactions. nih.gov For derivatives of the 2-hydroxybenzoic acid scaffold, docking simulations show that the carboxylate group of the ligand forms a bidentate salt bridge with the guanidinium (B1211019) group of Arg105 and a hydrogen bond with the hydroxyl group of Tyr102. nih.gov The adjacent hydroxyl group on the inhibitor's phenyl ring is also crucial, often forming a hydrogen bond with the backbone of a residue like Val221. nih.gov

Furthermore, crystallographic analysis of closely related compounds, such as Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, provides information on the conformational properties of the core structure. nih.gov Such studies have shown that the molecule is largely planar, a feature that can facilitate favorable stacking interactions (e.g., pi-pi interactions) with aromatic residues like Phe223 and Tyr255 within the target's binding pocket. nih.govnih.gov These structural insights are vital for rational drug design, enabling the optimization of inhibitors with improved potency and selectivity.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are essential for deciphering which chemical features of a molecule are responsible for its biological activity and for guiding the optimization of lead compounds. For analogues of this compound, SAR investigations have primarily focused on their activity as sirtuin inhibitors, particularly targeting SIRT5. nih.govnih.govnih.gov

Systematic Modification of the Bromoacetyl Moiety and Hydroxybenzoate Scaffold

Systematic modifications of the this compound structure have yielded significant insights into the requirements for potent enzyme inhibition.

The bromoacetyl moiety is a reactive electrophilic group. In medicinal chemistry, such groups are often incorporated to function as covalent modifiers. The bromine atom is a good leaving group, allowing the acetyl carbon to be attacked by a nucleophilic residue (such as the thiol group of a cysteine) in the enzyme's active site. This forms an irreversible covalent bond, leading to potent and prolonged inhibition. The strategic placement of this group is critical for it to be positioned correctly for reaction with the target residue.

The 2-hydroxybenzoate scaffold has been shown to be a critical component for SIRT5 inhibition. nih.gov SAR studies on a series of 2-hydroxybenzoic acid derivatives have demonstrated that both the hydroxyl (-OH) and the carboxylate (-COOH, or its ester form) groups are essential for activity. nih.govresearchgate.net Molecular docking studies validate these findings, indicating that the 2-hydroxybenzoic acid portion of the molecule acts as a "warhead" that anchors the inhibitor in the deep end of the substrate-binding pocket through key interactions with residues Arg105, Tyr102, and Val221 in SIRT5. nih.gov

Modifications to the phenyl ring have been explored to enhance potency. Introducing substituents at various positions has led to the following observations for SIRT5 inhibition:

Position 4 (para-position): Adding an electron-withdrawing nitro group (-NO2) at this position can significantly increase potency. nih.gov

Position 3 (meta-position): Incorporating groups like an N-benzylsulfamoyl moiety can also improve inhibitory activity. nih.gov

Di-substitution: Combining favorable substitutions, such as a nitro group at position 4 and an N-benzylsulfamoyl group at position 3, can lead to a synergistic effect, resulting in compounds with substantially increased potency compared to the parent scaffold. nih.gov

The interactive table below summarizes the impact of these modifications on SIRT5 inhibitory activity based on published research findings.

Scaffold Hopping Strategies for Novel Bioactive Structures

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This approach involves replacing the central core structure (the scaffold) of a molecule with a chemically different one, while preserving the essential pharmacophoric features required for binding to the biological target. niper.gov.inbhsai.org This can lead to new chemical entities with improved properties, such as enhanced metabolic stability or novel intellectual property. niper.gov.inbhsai.org

While there are no specific published examples of scaffold hopping originating directly from this compound, the principle can be applied to its core structure and targets. For sirtuin inhibitors, researchers have successfully replaced scaffolds like the chroman-4-one core with other bicyclic structures, such as quinolin-4(1H)-one or benzothiadiazine-1,1-dioxide, to generate new SIRT2 inhibitors. nih.gov

The concept can be broken down into several approaches: nih.gov

Heterocycle Replacements: Swapping one ring system for another (e.g., a phenyl ring for a pyridine (B92270) ring).

Ring Opening/Closure: Altering the flexibility and shape of the molecule by breaking or forming rings. nih.gov

Topology-based Hopping: Using computational methods to find entirely new scaffolds that mimic the shape and electrostatic properties of the original ligand. nih.gov

A classic example of this strategy is seen in the development of phosphodiesterase 5 (PDE5) inhibitors, a target class for which derivatives of the hydroxybenzoate scaffold have been considered. nih.gov The drugs sildenafil (B151) and vardenafil (B611638) are potent PDE5 inhibitors that share a similar mechanism of action but have different core heterocyclic scaffolds, demonstrating a successful scaffold hop achieved by swapping carbon and nitrogen atoms in the fused ring system. nih.gov This highlights how minor changes to the core can result in distinct chemical series. nih.gov

Computational Approaches in SAR Derivation and Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery, accelerating the process of SAR derivation and lead optimization. nih.gov For inhibitors related to the this compound scaffold, a variety of computational methods are employed to predict binding affinity, understand ligand-target interactions, and guide the synthesis of more potent and selective analogues. nih.govresearchgate.net

Molecular Docking: This is one of the most common techniques used. It predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For SIRT5 inhibitors based on the 2-hydroxybenzoic acid scaffold, docking studies have successfully rationalized experimental SAR data. nih.gov These models show that the carboxylate and hydroxyl groups of the inhibitor form critical hydrogen bonds and salt bridges with residues Tyr102 and Arg105 in the SIRT5 active site. nih.gov Such insights allow chemists to prioritize modifications that preserve or enhance these key interactions.

Virtual Screening: This method involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov Customized virtual screening approaches have been used to discover novel SIRT5 inhibitors by specifically targeting unique residues in its catalytic site. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities. nih.govbohrium.com By building a QSAR model from a series of known inhibitors, researchers can predict the activity of new, unsynthesized compounds, thereby focusing synthetic efforts on the most promising candidates. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of binding interactions and the flexibility of the complex. researchgate.net These simulations can be used to calculate binding free energies (e.g., using MM/GBSA methods), which provide a more accurate prediction of binding affinity than docking scores alone and help in the optimization of lead compounds. bohrium.comresearchgate.net

Advanced Biological Evaluation Methodologies

The characterization of novel inhibitors requires robust and sensitive biological assays to quantify their potency, selectivity, and mechanism of action. For compounds derived from the this compound scaffold, enzyme inhibition assays are the primary tool for evaluation.

Enzyme Inhibition Assays (e.g., SIRT5, PDE5)

Enzyme inhibition assays are designed to measure the extent to which a compound interferes with an enzyme's catalytic activity. The potency of an inhibitor is typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

SIRT5 Inhibition Assays: SIRT5 is a deacylase that removes negatively charged acyl groups, such as succinyl and malonyl, from lysine (B10760008) residues on substrate proteins. nih.govscbt.com Assays to measure SIRT5 inhibition are often based on this activity. A common method is the fluorogenic assay. bpsbioscience.com This assay uses a synthetic peptide substrate containing a succinylated lysine residue linked to a quenched fluorophore. bpsbioscience.comnih.gov In the presence of SIRT5 and its co-factor NAD⁺, the succinyl group is removed. A developer solution is then added, which specifically recognizes the desuccinylated peptide and releases the fluorophore, generating a fluorescent signal that is proportional to enzyme activity. bpsbioscience.com The reduction in signal in the presence of an inhibitor is used to calculate its IC₅₀.

Researchers have also developed assays using ultrafast microchip electrophoresis, which can simultaneously monitor the depletion of the substrate and the formation of the product, allowing for high-throughput screening of compound libraries. nih.gov Using such assays, derivatives of scaffolds like 3-thioureidopropanoic acid have been identified as potent and selective SIRT5 inhibitors. mdpi.com

The table below presents inhibitory data for representative sirtuin inhibitors, illustrating the type of data generated from these assays.

PDE5 Inhibition Assays: The compound this compound is considered an intermediate for synthesizing potential inhibitors of phosphodiesterase 5 (PDE5). nih.gov PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to increased cGMP levels. Assays for PDE5 typically measure this activity by incubating the enzyme with cGMP and then quantifying the amount of the resulting product, GMP, often using chromatographic methods like HPLC or commercially available kits that utilize fluorescence polarization or luminescence.

Cell-Based Assays for Specific Biological Responses and Phenotypic Screening

Cell-based assays are crucial for evaluating the biological effects of novel compounds. For a molecule like this compound, a primary area of investigation would be its cytotoxic and antiproliferative effects against various cancer cell lines. The bromoacetyl group is a reactive electrophile capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in proteins, a mechanism often exploited in the design of targeted enzyme inhibitors.

Phenotypic screening of derivatives could reveal effects on cell morphology, cell cycle progression, and induction of apoptosis. For example, in a study of demethylzeylasteral (B607058) derivatives, the most potent compound was found to induce moderate cell cycle arrest at the S-phase in a concentration-dependent manner. nih.gov Similarly, investigations into other structurally related compounds have shown the ability to induce apoptosis through mitochondrial pathways.

To systematically evaluate the potential of this compound and its derivatives, a panel of cell-based assays would be essential. The data from such assays are typically presented in tables to compare the efficacy of different compounds across various cell lines.

Table 1: Illustrative Cytotoxicity Data for Structurally Related Halogenated Compounds

Compound IDCell LineAssay TypeIC₅₀ (µM)Source
Compound 7 (chlorinated benzofuran (B130515) derivative)A549 (Lung Cancer)MTT< 10 mdpi.com
Compound 8 (brominated benzofuran derivative)A549 (Lung Cancer)MTT< 10 mdpi.com
Compound 8 (brominated benzofuran derivative)HepG2 (Liver Cancer)MTT< 10 mdpi.com
Derivative 7 (demethylzeylasteral derivative)A549 (Lung Cancer)CCK-816.73 ± 1.07 nih.gov
Derivative 7 (demethylzeylasteral derivative)HCT116 (Colon Cancer)CCK-816.26 ± 1.94 nih.gov
Derivative 7 (demethylzeylasteral derivative)HeLa (Cervical Cancer)CCK-817.07 ± 1.09 nih.gov

Note: This table is illustrative and presents data for structurally related compounds to indicate the type of information generated from cell-based assays, as direct data for this compound derivatives is not available.

Derivatives of the parent compound could be synthesized to explore structure-activity relationships (SAR). Modifications could include altering the ester group, changing the position of the bromoacetyl moiety, or introducing further substitutions on the benzene (B151609) ring. These new compounds would then be subjected to the same panel of cell-based assays to identify candidates with improved potency and selectivity.

Proteomic and Gene Expression Profiling for Target Identification and Mechanism Elucidation

To understand the molecular mechanisms underlying the biological activities of this compound and its derivatives, proteomic and gene expression profiling are indispensable tools. These approaches can identify the cellular pathways and specific protein targets that are modulated by the compound.

Given the reactive nature of the bromoacetyl group, a key application of proteomics would be in "activity-based protein profiling" (ABPP) to identify covalent binding partners of the compound. This technique could pinpoint the specific enzymes or proteins that are inhibited, providing direct evidence of its mechanism of action.

Quantitative proteomic analyses, such as those using mass spectrometry, can reveal global changes in protein expression levels within cancer cells following treatment. For example, a study on the effects of 17-β-estradiol on MCF7 breast cancer cells identified significant alterations in the expression of 77 cytosolic, 74 nuclear, and 81 membrane/organelle proteins. nih.gov A similar approach for a derivative of this compound could reveal upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins or those involved in cell proliferation. nih.gov

Gene expression profiling, often performed using microarray analysis or RNA sequencing, provides a comprehensive view of the transcriptional changes induced by a compound. For instance, an analysis of Mycobacterium tuberculosis treated with salicylate revealed increased transcription of membrane proteins that could function as efflux pumps, as well as a general shutdown of genes involved in transcription, translation, and energy production. nih.gov In the context of cancer, gene expression profiling of cells treated with a this compound derivative might show altered expression of genes involved in cell cycle control, DNA repair, and apoptosis.

The integration of proteomic and gene expression data can provide a holistic understanding of the compound's mechanism of action. For example, identifying an upregulated protein in the proteomic data that is also transcriptionally upregulated in the gene expression data would provide strong evidence for its involvement in the cellular response.

Table 2: Illustrative Proteomic and Gene Expression Findings for Related Compound Classes

Analysis TypeCompound ClassCell Line/OrganismKey FindingsSource
Proteomics17-β-EstradiolMCF7 (Breast Cancer)Altered expression of proteins involved in G1/S phase transition and G2/M checkpoint. Simultaneous enhancement and inhibition of apoptosis. nih.gov
Gene Expression ProfilingSalicylateMycobacterium tuberculosisInduction of genes encoding membrane/transmembrane proteins. Down-regulation of genes for RNA/protein synthesis and ATP synthesis. nih.gov
ProteomicsDemethylzeylasteral Derivative 7A549, HCT116, HeLaDocking analysis suggests activation of caspase-3. nih.gov

Note: This table is illustrative and presents data for related compound classes to indicate the type of information generated from proteomic and gene expression studies, as direct data for this compound derivatives is not available.

Future Directions and Emerging Research Avenues for Methyl 5 2 Bromoacetyl 2 Hydroxybenzoate

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The traditional synthesis of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate and its analogs typically involves the bromination of a precursor like methyl 5-acetyl-2-hydroxybenzoate. nih.gov A common laboratory-scale synthesis involves dissolving the ketone precursor in a solvent like chloroform (B151607) and adding bromine. prepchem.com While effective, these conventional methods often rely on halogenated solvents and may not be optimized for atom economy—a key principle of green chemistry that measures the efficiency of a reaction in converting reactants to the final product. lgcstandards.com

Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies. Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been shown to be more environmentally friendly and can lead to shorter reaction times and higher yields for the synthesis of related salicylate (B1505791) derivatives. nih.gov The application of microwave irradiation to the synthesis of this compound could offer a significant improvement over conventional heating methods.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety when handling hazardous reagents, and potential for easier scalability. vapourtec.comnih.gov The use of flow chemistry for the bromination of aromatic compounds is an active area of research and could be adapted for the synthesis of this compound, potentially leading to higher yields and purity. thalesnano.comillinois.edu The industrial production of related compounds, such as 5-(2-bromoacetyl)-2-hydroxybenzaldehyde, is already exploring the use of continuous flow reactors to optimize reaction conditions.

Catalytic Approaches: The use of catalysts, such as anhydrous ferric chloride or aluminum trichloride (B1173362), in acylation and bromination reactions can enhance reaction rates and selectivity. patsnap.com Future research may focus on developing novel, more environmentally benign, and recyclable catalysts to replace traditional Lewis acids.

The table below summarizes a comparison between conventional and potential future synthetic approaches.

FeatureConventional SynthesisEmerging Sustainable Synthesis
Methodology Batch processingFlow chemistry, Microwave-assisted
Solvents Often chlorinated solvents (e.g., chloroform)Greener solvent alternatives, solvent-free conditions
Efficiency Variable yields and reaction timesPotentially higher yields, shorter reaction times
Atom Economy Can be suboptimalOptimized for higher atom economy
Sustainability Use of hazardous reagentsIn-situ generation of reagents, recyclable catalysts

Application in Advanced Materials Science and as Chemical Biology Probes

The reactivity of the bromoacetyl group makes this compound an attractive starting material for the synthesis of a variety of heterocyclic compounds, which are scaffolds for many biologically active molecules. This reactivity also opens doors for its application in materials science and as a tool for chemical biology.

Advanced Materials: Salicylate derivatives are being explored for the creation of functional polymers. researchgate.net The ability of this compound to participate in various reactions could be harnessed to incorporate it into polymer chains, potentially creating materials with novel optical, electronic, or biomedical properties. For instance, the development of salicylate-based poly(anhydride-esters) has been investigated for drug delivery applications.

Chemical Biology Probes: The development of fluorescent probes for the detection of biologically important species is a significant area of research. Schiff base compounds derived from salicylaldehyde, a related compound, have been shown to act as "turn-on" fluorescent probes for the detection of metal ions like Al³⁺. google.com The structural backbone of this compound could be modified to develop novel probes for various analytes. Its reactive bromoacetyl group allows for facile conjugation to other molecules, including fluorophores or biomolecules, to create targeted probes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These computational tools can be applied to accelerate the design and predict the properties of new molecules derived from this compound.

Predicting Biological Activity: Machine learning models can be trained on existing datasets of chemical compounds and their biological activities to predict the potential therapeutic effects of new, untested molecules. nih.gov For instance, a model could be developed to predict the anti-inflammatory or anticancer activity of novel derivatives synthesized from this compound. This would allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Generative Molecular Design: AI algorithms can be used to design entirely new molecules with desired properties. By providing the model with the core structure of this compound and a set of desired biological or material properties, the AI could generate novel derivatives for further investigation.

Reaction Optimization: Machine learning is also being applied in conjunction with flow chemistry to optimize reaction conditions automatically. vapourtec.com This could lead to the highly efficient and automated synthesis of a library of derivatives from this compound for screening purposes.

The integration of AI/ML into the research pipeline for this compound is still in its early stages, but it holds immense promise for accelerating the discovery of new applications.

Exploration of Undiscovered Biological Applications and Therapeutic Potentials

While some biological activities of salicylate derivatives are well-known, the therapeutic potential of compounds derived from this compound is far from fully explored. The core salicylate structure is found in a variety of natural products with diverse pharmacological roles, including anti-inflammatory, anticancer, neuroprotective, and antidiabetic effects. mdpi.comresearchgate.net

Future research will likely focus on synthesizing libraries of compounds from this compound and screening them for a wide range of biological activities. Potential areas of investigation include:

Anticancer Agents: Many nonsteroidal anti-inflammatory drugs (NSAIDs), which are based on the salicylate scaffold, have shown promise in reducing the incidence and proliferation of various cancers. researchgate.net Novel derivatives of this compound could be designed as next-generation anticancer therapeutics.

Antimicrobial Agents: There is a pressing need for new antimicrobial drugs to combat resistant pathogens. Schiff's bases synthesized from the related compound 5-bromosalicylaldehyde (B98134) have been reported to have antifungal, antiviral, and antitubercular activity. nih.gov This suggests that derivatives of this compound could be a fruitful area for the discovery of new antimicrobial agents.

Enzyme Inhibitors: The parent compound is known to be an intermediate in the synthesis of compounds that may inhibit phosphodiesterase 5 (PDE5). nih.gov The versatile chemical nature of this compound makes it an ideal starting point for creating inhibitors of other enzymes implicated in disease.

Neuroprotective Agents: Some natural salicylates have demonstrated neuroprotective activities. mdpi.com Investigating the potential of this compound derivatives to protect against neurodegenerative diseases is another promising research direction.

The table below lists some of the known biological activities of related salicylate and bromo-compound derivatives, suggesting potential avenues for future research on this compound.

Compound ClassReported Biological ActivitiesPotential for this compound Derivatives
SalicylatesAnti-inflammatory, anticancer, neuroprotective, antidiabetic mdpi.comresearchgate.netExploration for similar and novel therapeutic applications
5-Bromosalicylaldehyde DerivativesAntifungal, antiviral, antitubercular, antidiabetic, antioxidant, antimicrobial nih.govSynthesis of derivatives with enhanced antimicrobial and other properties
Methyl 5-acetyl-2-hydroxybenzoate DerivativesAntiulcer, antihypertensive, PDE5 inhibition nih.govDevelopment of novel enzyme inhibitors and cardiovascular agents
Non-acetylated salicylates (e.g., Salsalate)Anti-inflammatory, potential for improving vascular function nih.govdiplosol.comInvestigation into cardiovascular and anti-inflammatory applications

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via benzyloxy group introduction to methyl 5-acetyl-2-hydroxybenzoate using benzyl bromide and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone at 60–80°C . Optimization includes solvent selection (DMF enhances reactivity), stoichiometric control of benzyl bromide (1.2–1.5 equivalents), and temperature modulation to suppress side reactions. Yield improvements (>75%) are achieved via continuous flow reactors in scaled-up protocols .
Key Reaction Parameters
Solvent: DMF/acetone
Temperature: 60–80°C
Base: K₂CO₃
Reaction Time: 12–24 hours

Q. How is this compound characterized structurally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL/SHELXS) is standard for structure elucidation . Key parameters include planar deviations (e.g., 0.086 Å for the phenyl ring) and dihedral angles (e.g., 41.6° between ester and aromatic groups) . Spectroscopic methods (¹H/¹³C NMR, IR) confirm functional groups: ester (C=O ~1700 cm⁻¹), bromoacetyl (C-Br ~560 cm⁻¹), and hydroxyl (O-H ~3200 cm⁻¹) .

Q. What functional groups dictate the compound’s reactivity in nucleophilic substitutions?

  • Methodology : The bromoacetyl group (C-Br) is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols) in polar solvents (THF, DCM). The hydroxyl group participates in hydrogen bonding, influencing crystallization and solubility. Competitive reactivity between ester and bromoacetyl groups requires careful pH control (neutral to mildly basic) to avoid hydrolysis .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodology : It serves as a precursor for bioactive derivatives (e.g., antiulcer or antihypertensive agents) via bromine substitution or ester hydrolysis . The benzyloxy group allows deprotection (e.g., hydrogenolysis) to generate hydroxylated intermediates for drug discovery .

Q. How is purity assessed, and what analytical techniques are critical?

  • Methodology : HPLC (C18 column, acetonitrile/water mobile phase) detects impurities (<2%). Melting point analysis (e.g., 181°C for related derivatives) and TLC (silica gel, ethyl acetate/hexane) validate purity. Mass spectrometry (ESI-MS) confirms molecular weight (363.2 g/mol) .

Advanced Research Questions

Q. How can reaction yields for nucleophilic substitutions be optimized while minimizing side reactions?

  • Methodology : Use kinetic control with low temperatures (0–5°C) and slow nucleophile addition to suppress over-alkylation. Solvent polarity (e.g., DMF for polar nucleophiles vs. THF for nonpolar) and catalyst screening (e.g., AlCl₃ for Friedel-Crafts reactions) enhance regioselectivity. Computational modeling (DFT) predicts transition states to guide optimization .

Q. What challenges arise in resolving crystallographic data for this compound using SHELX?

  • Methodology : SHELX refinement may struggle with disordered bromine atoms or weak diffraction (e.g., low-resolution data). Strategies include:

  • Twinning correction (SHELXL’s TWIN/BASF commands) .
  • Anisotropic displacement parameter refinement for heavy atoms.
  • Validation with checkCIF to address outliers (e.g., bond length/angle mismatches) .

Q. How does this compound interact with biological targets like PDE5 enzymes?

  • Methodology : Molecular docking (AutoDock Vina) simulates binding to PDE5’s catalytic domain, guided by the bromoacetyl group’s electrophilicity. In vitro assays (IC₅₀ determination) use purified enzymes and fluorogenic substrates. Structure-activity relationship (SAR) studies compare derivatives with modified substituents .
SAR Insights
Bromoacetyl group: Critical for enzyme inhibition
Hydroxyl group: Enhances solubility but reduces membrane permeability

Q. How are discrepancies in thermal stability data addressed during thermal gravimetric analysis (TGA)?

  • Methodology : Contradictions arise from moisture absorption or decomposition intermediates. Mitigation includes:

  • Pre-drying samples (60°C under vacuum).
  • Controlled atmosphere TGA (N₂ vs. air).
  • Coupling with DSC to detect melting/glass transitions .

Q. What computational methods predict the compound’s reactivity in multi-step syntheses?

  • Methodology : Machine learning (e.g., random forest models) trains on reaction databases to predict optimal pathways. Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states for bromine displacement. Retrosynthetic tools (e.g., Chematica) propose routes using this compound as a building block .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.